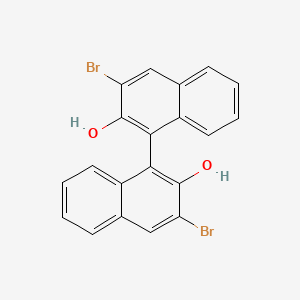

(S)-(-)-3,3'-Dibromo-1,1'-bi-2-naphthol

Beschreibung

Significance of Chirality in Advanced Chemical Research

Chirality, a term derived from the Greek word for 'hand', is a fundamental property of asymmetry in molecules. A chiral molecule is non-superimposable on its mirror image, and these two mirror-image forms are known as enantiomers. This concept is of profound importance in chemical and biological sciences because the majority of biological molecules, including amino acids, sugars, and DNA, are chiral.

In biological systems, the "handedness" of a molecule dictates its interactions. Receptors, enzymes, and other cellular components are themselves chiral, meaning they often interact differently with each enantiomer of a chiral compound. This enantioselectivity can lead to one enantiomer of a drug providing a desired therapeutic effect while the other may be inactive or, in some infamous cases like thalidomide, cause severe adverse effects. Consequently, the ability to synthesize single, pure enantiomers of chiral molecules—a process known as asymmetric synthesis—is a critical objective in modern drug discovery and development. Advanced chemical research is continually focused on developing new methods and catalysts to achieve high levels of enantioselectivity, ensuring the safety and efficacy of new pharmaceuticals and agrochemicals.

Overview of Binaphthol Derivatives as Privileged Chiral Scaffolds

Among the vast arsenal (B13267) of tools for asymmetric synthesis, 1,1'-bi-2-naphthol (B31242) (BINOL) and its derivatives stand out as "privileged chiral scaffolds." sigmaaldrich.com This designation is due to their remarkable success in a wide variety of catalytic asymmetric reactions. sigmaaldrich.com The chirality of BINOL arises not from a stereogenic carbon atom but from atropisomerism—hindered rotation about the C1-C1' single bond connecting the two naphthalene (B1677914) rings. This restricted rotation creates a stable, well-defined, C2-symmetric chiral environment. nih.gov

The versatility of the BINOL framework allows for systematic structural modifications. nih.gov By introducing different functional groups at various positions on the naphthyl rings, chemists can fine-tune the steric and electronic properties of the resulting ligand or catalyst. acs.org These modifications are crucial for optimizing reactivity and selectivity for a specific chemical transformation. BINOL-derived compounds have been successfully employed as ligands for metal-catalyzed reactions and as organocatalysts, such as chiral Brønsted acids, demonstrating their broad applicability in constructing complex chiral molecules. arkat-usa.orgmdpi.com

Unique Attributes of (S)-(-)-3,3'-Dibromo-1,1'-bi-2-naphthol for Academic Research

This compound is a structurally modified version of (S)-BINOL where bromine atoms are specifically introduced at the 3 and 3' positions, which are adjacent to the hydroxyl groups and in close proximity to the chiral axis. acs.org This specific substitution imparts unique attributes that make it a subject of considerable academic interest.

Steric and Electronic Effects: The bulky bromine atoms at the 3,3'-positions significantly increase the steric hindrance around the catalytic core. This increased bulk is often essential for achieving high levels of stereoinduction, as it creates a more constrained chiral pocket that can more effectively differentiate between the possible transition states of a reaction. cam.ac.ukacs.org Furthermore, the electron-withdrawing nature of the bromine atoms can modulate the acidity of the naphtholic protons and the electronic properties of the catalyst, influencing its reactivity and catalytic cycle. rsc.org

Applications in Asymmetric Catalysis: This dibromo-BINOL derivative has proven to be an effective ligand or catalyst in a range of important asymmetric reactions. It is utilized in forming carbon-carbon and carbon-heteroatom bonds with high enantioselectivity. Notable applications include its use as a chiral solvating agent for determining the enantiomeric purity and absolute configuration of certain molecules by NMR spectroscopy. researchgate.net In catalysis, it has been employed in reactions such as:

Tandem conjugate addition/asymmetric protonation reactions. acs.org

Asymmetric Aldol (B89426) reactions.

Intramolecular [3+2] cycloadditions.

Enantioselective allylation reactions.

The bromine atoms can also serve as synthetic handles, allowing for further derivatization through cross-coupling reactions, which opens avenues for creating novel and more complex chiral catalysts.

Compound Properties and Applications

The tables below summarize the key physical properties of this compound and highlight some of its documented applications in asymmetric synthesis.

| Property | Value |

|---|---|

| CAS Number | 119707-74-3 |

| Molecular Formula | C₂₀H₁₂Br₂O₂ |

| Molecular Weight | 444.12 g/mol |

| Melting Point | 256-260 °C |

| Appearance | White to brown powder/solid |

| Reaction Type | Role of Compound | Key Finding |

|---|---|---|

| Tandem Conjugate Addition / Asymmetric Protonation | Chiral Catalyst (with SnCl₄) | Used in the synthesis of unnatural tryptophan derivatives in good yields and high enantioselectivity. acs.org |

| Asymmetric Aldol Reaction | Chiral Ligand/Catalyst | Catalyzes the formation of chiral products from silyl (B83357) enol ethers and aldehydes. |

| Intramolecular [3+2] Cycloaddition | Chiral Ligand | Facilitates asymmetric cycloadditions between hydrazones and olefins. |

| Chiral Recognition | Chiral Solvating Agent | Enables the determination of enantiomeric purity and absolute configuration of flavanones via ¹H NMR spectroscopy. researchgate.net |

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-bromo-1-(3-bromo-2-hydroxynaphthalen-1-yl)naphthalen-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H12Br2O2/c21-15-9-11-5-1-3-7-13(11)17(19(15)23)18-14-8-4-2-6-12(14)10-16(22)20(18)24/h1-10,23-24H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRTBEAXHUYEXSY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C(=C2C3=C(C(=CC4=CC=CC=C43)Br)O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H12Br2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001347530 | |

| Record name | 3,3'-Dibromo-1,1'-bi-2-naphthol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001347530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

444.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111795-43-8, 119707-74-3 | |

| Record name | 3,3'-Dibromo-1,1'-bi-2-naphthol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001347530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-3,3'-Dibromo-1,1'-bi-2-naphthol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (R)-3,3'-Dibromo-1,1'-bi-2-naphthol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of S 3,3 Dibromo 1,1 Bi 2 Naphthol

Advanced Synthetic Routes to (S)-(-)-3,3'-Dibromo-1,1'-bi-2-naphthol

The synthesis of this compound predominantly relies on the direct electrophilic bromination of the readily available chiral precursor, (S)-1,1'-bi-2-naphthol (BINOL). However, controlling the regioselectivity of this reaction presents a significant challenge, leading to the exploration of alternative strategies.

Electrophilic Bromination of (S)-1,1'-Bi-2-naphthol (BINOL)

The direct bromination of (S)-BINOL is the most common approach for the synthesis of its 3,3'-dibromo derivative. This method involves the reaction of (S)-BINOL with a brominating agent, typically molecular bromine (Br₂).

The electrophilic aromatic substitution reaction is generally carried out in a chlorinated solvent, such as chloroform (B151607) or carbon tetrachloride, at reduced temperatures to minimize side reactions. A typical procedure involves the dropwise addition of a solution of bromine to a solution of (S)-BINOL, maintaining the temperature between 0 and 5°C. The reaction is typically stirred for several hours to ensure complete conversion.

Mechanistically, the hydroxyl groups of the BINOL scaffold are activating, directing electrophilic attack to the ortho and para positions. The electronic properties of the naphthyl rings favor substitution at the 6 and 6' positions due to resonance stabilization of the resulting carbocation intermediate. nih.gov Density functional theory (DFT) calculations have shown that a node plane passes through the 3-carbon of the naphthol ring in the highest occupied molecular orbital (HOMO) of BINOL, making electrophilic addition at this position electronically less favorable. nih.gov The reaction proceeds through a standard electrophilic aromatic substitution mechanism, involving the formation of a sigma complex (arenium ion) followed by deprotonation to restore aromaticity. nih.gov

| Parameter | Condition | Reference |

|---|---|---|

| Substrate | (S)-1,1'-Bi-2-naphthol (BINOL) | |

| Brominating Agent | Molecular Bromine (Br₂) | |

| Solvent | Chloroform or Carbon Tetrachloride | |

| Temperature | 0–5°C | |

| Stoichiometry (Br₂:BINOL) | ~2:1 |

A significant challenge in the synthesis of 3,3'-dibromo-BINOL via direct electrophilic bromination is the inherent preference for substitution at the 6 and 6' positions. This regioselectivity is governed by the electronic activation provided by the hydroxyl groups. nih.gov

To achieve selective bromination at the 3 and 3' positions, a common strategy involves blocking the more reactive 6 and 6' positions with bulky substituents. For instance, when (S)-6,6'-di-tert-butyl-1,1'-bi-2-naphthol is treated with excess bromine in dichloromethane (B109758) at low temperatures (-78°C), the 3,3'-dibromo product is obtained in good yield (80%). nih.gov The steric hindrance imposed by the tert-butyl groups effectively prevents electrophilic attack at the 6 and 6' positions, thereby directing the bromination to the less electronically favored but sterically accessible 3 and 3' positions. nih.gov

Maintaining the enantiomeric purity of the BINOL scaffold during the synthesis is crucial for its application in asymmetric catalysis. The atropisomeric chirality of BINOL is susceptible to racemization under harsh conditions, particularly at elevated temperatures or in the presence of strong acids. nih.gov Industrial protocols for the bromination of BINOL emphasize maintaining temperatures below 10°C and minimizing acidic conditions to preserve an enantiomeric excess (ee) of greater than 97%. The use of controlled, low-temperature conditions is therefore a critical parameter in the synthesis of enantiopure this compound.

Alternative Synthetic Strategies for 3,3'-Dibromination

To circumvent the regioselectivity issues associated with direct electrophilic bromination, alternative synthetic routes have been developed. A prominent strategy involves the ortho-lithiation of protected BINOL derivatives. nih.gov In this approach, the hydroxyl groups of (S)-BINOL are first protected with a suitable directing group, such as a methoxymethyl (MOM) or a silyl (B83357) group. nih.gov Treatment of the protected BINOL with a strong organolithium base, such as n-butyllithium, results in the selective deprotonation at the 3 and 3' positions, which are ortho to the directing protecting groups. The resulting 3,3'-dilithio-BINOL species can then be quenched with an electrophilic bromine source, such as molecular bromine or 1,2-dibromoethane, to afford the desired this compound after deprotection. This method offers excellent regiocontrol and is a valuable alternative for the synthesis of this important chiral compound. nih.gov

Chemical Reactivity and Derivatization Studies of this compound

The bromine atoms at the 3 and 3' positions of this compound are amenable to a variety of chemical transformations, making it a key intermediate in the synthesis of a wide range of chiral ligands and catalysts. The primary mode of its reactivity involves the substitution of the bromine atoms through various cross-coupling reactions.

The derivatization of this compound has been extensively explored, particularly for the synthesis of chiral phosphine (B1218219) ligands, which are highly effective in asymmetric catalysis. These transformations typically involve palladium-catalyzed cross-coupling reactions.

Notable examples of such derivatizations include:

Suzuki-Miyaura Coupling: The reaction of this compound with arylboronic acids in the presence of a palladium catalyst and a base provides access to 3,3'-diaryl-BINOL derivatives. acs.orgacs.org These sterically demanding ligands have shown great utility in various asymmetric transformations.

Sonogashira Coupling: The palladium- and copper-catalyzed coupling with terminal alkynes yields 3,3'-dialkynyl-BINOL derivatives, which can serve as precursors to more complex chiral structures.

Heck Reaction: The palladium-catalyzed reaction with alkenes allows for the introduction of vinyl groups at the 3 and 3' positions.

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction with amines can be employed to synthesize 3,3'-diamino-BINOL derivatives, which are valuable chiral ligands and synthons.

Phosphine Ligand Synthesis: The bromine atoms can be displaced by phosphine groups through reactions with secondary phosphines or their derivatives, often preceded by a lithium-halogen exchange, to generate important chiral bisphosphine ligands like 3,3'-Br₂-BINAP (2,2'-bis(diphenylphosphino)-3,3'-dibromo-1,1'-binaphthyl).

| Reaction Type | Reactant | Product Type | Catalyst System (Typical) |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Ar-B(OH)₂ | 3,3'-Diaryl-BINOLs | Pd(0) catalyst, Base |

| Sonogashira Coupling | R-C≡CH | 3,3'-Dialkynyl-BINOLs | Pd(0) catalyst, Cu(I) co-catalyst, Base |

| Heck Reaction | Alkene | 3,3'-Divinyl-BINOLs | Pd(0) catalyst, Base |

| Buchwald-Hartwig Amination | R₂NH | 3,3'-Diamino-BINOLs | Pd(0) catalyst, Base |

| Phosphination | HPPh₂ or LiPPh₂ | 3,3'-Bis(diphenylphosphino)-BINOLs | - |

The resulting derivatized BINOL compounds have found widespread applications as chiral ligands in a multitude of asymmetric catalytic reactions, including hydrogenations, hydroformylations, aldol (B89426) reactions, and cycloadditions, often affording products with high levels of enantioselectivity.

Oxidation Reactions and Quinone Formation

The oxidation of this compound can lead to the formation of quinones. This transformation is significant for creating new molecular architectures. The specific products formed depend on the oxidizing agent and reaction conditions. For example, oxidation can yield various substituted binaphthyl derivatives and quinones.

Table 1: Oxidation Reactions of this compound

| Oxidizing Agent | Resulting Product Class |

| Various | Quinones and other substituted binaphthyl derivatives |

Reduction Reactions to Debrominated Biaryl Compounds

The bromine atoms in this compound can be removed through reduction, a process known as debromination. This reaction yields the parent (S)-1,1'-bi-2-naphthol (BINOL). wikipedia.org This transformation is valuable as BINOL is a widely used chiral ligand in asymmetric synthesis. wikipedia.org The choice of reducing agent is crucial for the efficiency of the reaction.

Table 2: Reduction of this compound

| Reducing Agent/Method | Product |

| Not specified | (S)-1,1'-bi-2-naphthol |

| Catalytic hydrodebromination | Debrominated naphthol derivatives google.com |

Nucleophilic Substitution Reactions at Bromine Sites

The bromine atoms on the binaphthyl skeleton can be replaced by other functional groups through nucleophilic substitution reactions. This allows for the introduction of a variety of substituents at the 3 and 3' positions, leading to a diverse range of BINOL derivatives with tailored properties for applications in asymmetric catalysis and materials science. nih.gov

Table 3: Nucleophilic Substitution Reactions

| Reagent Class | Resulting Functional Group |

| Alkyl or aryl groups | Substituted binaphthyl derivatives |

Cross-Coupling Reactions Leveraging Bromine Substituents

The bromine substituents on this compound serve as effective handles for various cross-coupling reactions. These reactions, often catalyzed by transition metals like palladium, enable the formation of new carbon-carbon and carbon-heteroatom bonds. This methodology is a powerful tool for synthesizing complex chiral molecules from readily available starting materials.

Table 4: Cross-Coupling Reactions

| Reaction Type | Reactant | Catalyst System (Example) | Product Class |

| Suzuki-Miyaura Coupling | Organoboron compounds | Palladium complexes | Aryl-substituted enediynes nih.gov |

| General Cross-Coupling | Organometal reagents | Palladium-phosphine complexes | Conjugated enediynes and unsymmetrical 1,3-diynes nih.gov |

S 3,3 Dibromo 1,1 Bi 2 Naphthol As a Privileged Chiral Ligand in Asymmetric Catalysis

Fundamental Principles of Chiral Catalysis with Binaphthol Derivatives

Chirality is a fundamental property in chemistry, where a molecule is non-superimposable on its mirror image, much like a pair of hands. researchgate.net In chemical synthesis, particularly for pharmaceuticals, producing the correct enantiomer (one of the mirror-image forms) is crucial. Asymmetric catalysis is a powerful technique that uses a small amount of a chiral catalyst to generate large quantities of a desired enantiomer.

Binaphthol (BINOL) derivatives are a cornerstone of asymmetric catalysis. sigmaaldrich.comacs.org Their utility stems from a unique structural feature known as atropisomerism. Due to the steric hindrance around the C1-C1' bond connecting the two naphthol rings, free rotation is restricted, leading to two stable, non-interconverting enantiomers, (R)-BINOL and (S)-BINOL. nih.gov This axial chirality creates a well-defined, C2-symmetric chiral environment. sigmaaldrich.com

When a BINOL derivative coordinates to a metal center, it forms a chiral complex. This complex then interacts with the substrate molecules in a way that favors one reaction pathway over the other, leading to the preferential formation of one enantiomeric product. The chiral induction mechanism often relies on non-covalent interactions between the substrate and the ligand's chiral environment. nih.govdoaj.org The substituents on the BINOL skeleton play a critical role. The bromine atoms in (S)-(-)-3,3'-Dibromo-1,1'-bi-2-naphthol, for instance, enhance the ligand's effectiveness through:

Steric Effects: The bulky bromine atoms create a more defined chiral pocket around the catalytic center, leading to more precise stereochemical control.

Electronic Effects: The electron-withdrawing nature of bromine can modulate the Lewis acidity of the metal center, thereby influencing the catalyst's reactivity and selectivity.

These modifications allow for the fine-tuning of the catalyst to achieve optimal performance in specific asymmetric reactions.

Applications in Enantioselective Organic Transformations

The tailored steric and electronic profile of this compound makes it a highly effective ligand in a variety of metal-catalyzed enantioselective organic transformations. It is frequently employed to synthesize chiral molecules with high optical purity.

The aldol (B89426) reaction is a fundamental carbon-carbon bond-forming reaction in organic synthesis. The asymmetric version of this reaction is of paramount importance for the construction of chiral β-hydroxy carbonyl compounds, which are common structural motifs in many natural products and pharmaceuticals.

This compound serves as a chiral ligand in asymmetric Mukaiyama-type aldol reactions. When complexed with a suitable metal, such as zirconium, it can effectively catalyze the reaction between silyl (B83357) enol ethers and aldehydes. sigmaaldrich.com The chiral zirconium complex, formed from the reaction of the corresponding (R)-enantiomer with zirconium(IV) tert-butoxide, has been shown to be an efficient catalyst for anti-selective asymmetric aldol reactions. sigmaaldrich.comsigmaaldrich.com The chiral environment created by the dibromo-BINOL ligand dictates the facial selectivity of the aldehyde's approach, leading to the formation of the aldol product with high enantiomeric excess. The bromine atoms are crucial for stabilizing the transition state, which contributes to the high levels of stereoselectivity observed.

Cycloaddition reactions are powerful tools for the synthesis of cyclic compounds. Controlling the stereochemistry of these reactions is a significant challenge, and chiral catalysts based on ligands like this compound have proven to be highly effective.

The ligand has been successfully applied in asymmetric intramolecular [3+2] cycloaddition reactions. For example, a chiral zirconium complex derived from its enantiomer, (R)-(+)-3,3'-Dibromo-1,1'-bi-2-naphthol, catalyzes the cycloaddition of hydrazones with olefins. sigmaaldrich.com This process allows for the construction of complex bicyclic nitrogen-containing heterocycles with a high degree of stereocontrol, which are valuable scaffolds in medicinal chemistry.

One of the most notable applications of 3,3'-Dibromo-1,1'-bi-2-naphthol is in the zinc-catalyzed enantioselective hetero-Diels-Alder (HDA) reaction. chemicalbook.com A highly efficient catalyst can be prepared in situ from diethylzinc (B1219324) (Et₂Zn) and this compound. organic-chemistry.orgnih.gov This catalytic system is particularly effective for the reaction between Danishefsky's diene and various aldehydes, producing 2-substituted 2,3-dihydro-4H-pyran-4-ones, which are important heterocyclic building blocks. nih.govresearchgate.net

The reaction proceeds with high yields and excellent enantioselectivities, often reaching up to 98% enantiomeric excess (ee). organic-chemistry.orgnih.gov The enhanced performance of the 3,3'-dibromo-BINOL ligand compared to unsubstituted BINOL is attributed to the steric and electronic effects of the bromine atoms, which create a more effective chiral environment for the reaction. organic-chemistry.org

Table 1: Zinc-Catalyzed Enantioselective Hetero-Diels-Alder Reaction of Danishefsky's Diene with Aldehydes Data sourced from Du et al., 2002. organic-chemistry.orgnih.gov

| Aldehyde | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|

| Benzaldehyde | >99 | 97.5 |

| 3-Methoxybenzaldehyde | >99 | 98.2 |

| 4-Chlorobenzaldehyde | >99 | 96.4 |

| 1-Naphthaldehyde | >99 | 96.8 |

| 2-Furaldehyde | >99 | 96.0 |

| 3-Phenylpropanal | >99 | 96.0 |

Asymmetric Allylation Reactions

This compound, a derivative of the well-known BINOL ligand, has proven to be a highly effective chiral ligand in various asymmetric allylation reactions. Its steric and electronic properties, enhanced by the presence of bromine atoms at the 3 and 3' positions, allow for excellent stereocontrol in the formation of new carbon-carbon bonds. This section will explore its application in the enantioselective allylation of cyclic enones and the asymmetric propargylation of ketones.

Enantioselective Allylation of Cyclic Enones

A notable application of this compound is in the enantioselective conjugate allylation of cyclic enones. This transformation is achieved through a tandem sequence involving an initial organocatalytic 1,2-allylation of the enone, followed by an anionic oxy-Cope rearrangement. nih.gov This method provides a net enantioselective conjugate allylation, which is a valuable tool for the synthesis of complex chiral molecules. nih.gov

The key step, the 1,2-allylation, is catalyzed by (S)-3,3'-dibromobinol, which directs the facial selectivity of the addition of an allylboronate reagent to the carbonyl group of the cyclic enone. nih.gov This initial addition creates a chiral tertiary alcohol, which then undergoes a researchgate.netresearchgate.net-sigmatropic rearrangement to yield the desired β-allylated cyclic ketone with high enantiomeric excess. nih.gov The reaction has been shown to be effective for a variety of α-substituted cyclic enones, demonstrating its utility in constructing challenging quaternary stereocenters. nih.gov

Below is a table summarizing the results of the enantioselective allylation of various cyclic enones using (S)-3,3'-dibromobinol as the catalyst. nih.gov

Table 1: Enantioselective Allylation of Cyclic Enones Catalyzed by (S)-3,3'-Dibromobinol nih.gov Additions were carried out using 5 mol % (S)-3,3'-dibromobinol.

| Entry | Enone Substrate | Product | Yield (%) | ee (%) |

| 1 | 2-iodo-cyclopent-2-enone | 3-allyl-2-iodo-cyclopentanone | 84 | 98 |

| 2 | 2-iodo-cyclohex-2-enone | 3-allyl-2-iodo-cyclohexanone | 46 | 97 |

| 3 | 2-methyl-cyclopent-2-enone | 3-allyl-2-methyl-cyclopentanone | 92 | 93 |

| 4 | 2-ethyl-cyclopent-2-enone | 3-allyl-2-ethyl-cyclopentanone | 95 | 92 |

| 5 | 2-propyl-cyclopent-2-enone | 3-allyl-2-propyl-cyclopentanone | 89 | 85 |

Asymmetric Propargylation of Ketones

This compound has also been successfully employed as a catalyst for the asymmetric propargylation of ketones, yielding valuable homopropargylic alcohols with high enantioselectivity. This reaction typically utilizes an allenylboronate as the propargylating agent. The chiral biphenol catalyst, (S)-3,3'-Br₂-BINOL, is crucial for achieving high enantiomeric ratios.

The reaction is often carried out in the absence of a solvent and can be accelerated by microwave irradiation, which enhances the reaction yields without compromising selectivity. This method is effective for a range of ketone substrates, affording the corresponding chiral homopropargylic alcohols in good yields and with excellent enantioselectivity. The 3,3'-disubstitution on the BINOL framework has been identified as a key factor for high enantioselectivity in these reactions.

The following table presents data on the (S)-3,3'-Br₂-BINOL catalyzed asymmetric propargylation of various ketones.

Table 2: Asymmetric Propargylation of Ketones Catalyzed by (S)-3,3'-Br₂-BINOL

| Entry | Ketone | Yield (%) | er |

| 1 | Acetophenone | 85 | 97:3 |

| 2 | 4-Methoxyacetophenone | 98 | 95:5 |

| 3 | 4-Chloroacetophenone | 75 | 96:4 |

| 4 | 2-Acetophenone | 60 | 97:3 |

| 5 | Propiophenone | 91 | 94:6 |

Stereoselective Petasis Reactions

The Petasis reaction, a multicomponent reaction involving an amine, a carbonyl compound, and an organoboronic acid, is a powerful tool for the synthesis of α-amino acids and β-amino alcohols. Controlling the stereochemical outcome of this reaction is of significant interest, and this compound has emerged as a key catalyst in achieving high diastereoselectivity.

Syn-Selective Diastereoselective Petasis Reactions

While the uncatalyzed Petasis reaction of α-hydroxy aldehydes typically yields the anti-β-amino alcohol diastereomer exclusively, the use of (S)-3,3'-Br₂-BINOL as a catalyst has enabled a significant breakthrough in achieving syn-selectivity. nih.gov This catalytic approach allows for the synthesis of the less favored syn diastereomer as the major product, a challenging transformation that overrides the intrinsic selectivity of the reaction. nih.gov

The reaction involves the condensation of an α-hydroxy aldehyde, an amine, and a boronic acid in the presence of a catalytic amount of (S)-3,3'-Br₂-BINOL. The catalyst is believed to form a chiral complex that directs the approach of the nucleophilic boronate to the intermediate iminium ion, favoring the formation of the syn product. The diastereoselectivity can be further enhanced by the addition of 4Å molecular sieves. nih.gov This method provides access to isomerically pure syn-β-amino alcohols, which are valuable building blocks in organic synthesis. nih.gov

The table below summarizes the diastereoselectivity achieved in the Petasis reaction using (S)-3,3'-Br₂-BINOL as a catalyst. nih.gov

Table 3: Diastereoselective Petasis Reaction Catalyzed by (S)-3,3'-Br₂-BINOL nih.gov

| Entry | Catalyst | Solvent | Additive | d.r. (syn:anti) |

| 1 | None | Toluene | None | anti only |

| 2 | (S)-BINOL | Toluene | None | 1:1.3 |

| 3 | (S)-3,3'-Br₂-BINOL | Toluene | None | 4:1 |

| 4 | (S)-3,3'-Br₂-BINOL | CH₂Cl₂ | None | 2.5:1 |

| 5 | (S)-3,3'-Br₂-BINOL | THF | None | 1.8:1 |

| 6 | (S)-3,3'-Br₂-BINOL | Toluene | 4Å MS | 5.5:1 |

Asymmetric Strecker Reactions with Chiral Zirconium Catalysts

The Strecker reaction, which produces α-aminonitriles from the reaction of an imine with a cyanide source, is a classic method for the synthesis of α-amino acids. The development of catalytic asymmetric versions of this reaction is of great importance. Research has shown that chiral zirconium catalysts incorporating substituted BINOL ligands are effective in promoting enantioselective Strecker reactions.

Specifically, a novel binuclear chiral zirconium catalyst has been developed for this purpose. This catalyst is prepared from zirconium t-butoxide, (R)-6,6'-dibromo-1,1'-bi-2-naphthol, and (R)-3,3'-dibromo-1,1'-bi-2-naphthol. nih.gov While this particular study utilized the (R)-enantiomer of 3,3'-dibromo-BINOL, it highlights the crucial role of this ligand in achieving high enantioselectivity in zirconium-catalyzed Strecker reactions. The combination of both the 6,6'-dibromo and 3,3'-dibromo BINOL derivatives was found to be essential for the formation of a unique and highly effective binuclear catalyst structure. nih.gov

This catalytic system proved to be efficient for both two-component (imine and hydrogen cyanide) and three-component (aldehyde, amine, and hydrogen cyanide) Strecker reactions. nih.gov The reactions proceeded smoothly to afford the corresponding α-amino nitrile products in high yields and with high levels of enantioselectivity. nih.gov The use of the 3,3'-dibromo-BINOL ligand is therefore a key design element in the development of potent chiral zirconium catalysts for this important transformation.

Asymmetric Friedel-Crafts Reactions

The Friedel-Crafts reaction is a fundamental method for the formation of carbon-carbon bonds to aromatic rings. The development of asymmetric variants of this reaction allows for the enantioselective synthesis of chiral aromatic compounds. This compound has been utilized as a chiral ligand in such transformations, demonstrating its ability to induce high levels of stereocontrol.

In a notable example, a tandem Friedel-Crafts conjugate addition/asymmetric protonation reaction has been developed using a BINOL-based catalyst. The reaction between 2-substituted indoles and methyl 2-acetamidoacrylate is catalyzed by (R)-3,3'-dibromo-BINOL in the presence of stoichiometric tin(IV) chloride (SnCl₄). While this study employed the (R)-enantiomer, it establishes the utility of the 3,3'-dibromo-BINOL scaffold in this type of Friedel-Crafts reaction. This represents the first instance of a tandem conjugate addition/asymmetric protonation reaction catalyzed by a BINOL·SnCl₄ complex.

The reaction proceeds to furnish a range of synthetic tryptophan derivatives in good yields and with high levels of enantioselectivity. The convergent nature of this transformation makes it a valuable method for the preparation of unnatural tryptophan derivatives, which have broad applications in synthetic and biological chemistry. The success of the (R)-3,3'-dibromo-BINOL ligand in this context suggests that the (S)-enantiomer would be equally effective in producing the opposite enantiomer of the product.

Mechanistic Investigations of this compound Catalysis

The catalytic prowess of this compound, often referred to as 3,3'-Br2-BINOL, in asymmetric synthesis stems from its unique structural and electronic properties. Mechanistic studies have been crucial in elucidating how this ligand, in coordination with a metal center, orchestrates high levels of stereoselectivity. The investigations focus on the specific roles of its substituents and the nature of the interactions within the catalytic complex.

Role of Bromine Substituents in Lewis Acidity and Stereochemical Control

The introduction of bromine atoms at the 3 and 3' positions of the BINOL framework has a profound impact on the ligand's electronic nature, which in turn modulates the properties of the resulting metal catalyst. Bromine is an electron-withdrawing group, and its presence significantly increases the Lewis acidity of the coordinated metal center. This enhanced acidity allows for stronger and more effective coordination of the substrate to the catalyst.

This modification is critical for stereochemical control. A more Lewis acidic catalyst can lead to a more organized and rigid transition state assembly. For instance, in reactions like the hetero-Diels-Alder reaction, the increased Lewis acidity of a zinc complex derived from 3,3'-Br2-BINOL is believed to be a key factor in achieving high enantioselectivity. organic-chemistry.org The electron-withdrawing nature of the bromine atoms makes the metal center more electrophilic, promoting faster and more selective substrate activation.

Furthermore, the position of the bromine atoms is vital. Located proximate to the chiral axis and the catalytic active site, they exert a direct electronic influence on the reaction center, which is essential for differentiating between the two prochiral faces of the substrate. acs.org This electronic tuning is a cornerstone of the high efficiency observed with this privileged ligand.

Substrate-Ligand Coordination and Chiral Pocket Formation

The C₂-symmetric backbone of the BINOL ligand establishes a well-defined chiral environment around the metal center. The two naphthyl groups are oriented at a specific dihedral angle, creating a chiral "pocket" or "cleft" where the substrate binds. The substituents at the 3 and 3' positions play a crucial role in defining the precise geometry and steric bulk of this pocket.

The bromine atoms in this compound are larger than hydrogen atoms, and their steric presence helps to create a more constrained and rigid chiral pocket. This steric hindrance dictates the orientation of the approaching substrate, forcing it to adopt a specific conformation to minimize steric clashes. This enforced orientation is the basis for the high degree of stereoselectivity, as only one pathway to the product is sterically favored.

Systematic studies on related BINOL-metal systems suggest that achieving high enantioselectivity often involves a two-point coordination of the substrate to a pentacoordinate metal center. nih.gov This creates a highly organized, chair-like transition state. The bromine substituents of 3,3'-Br2-BINOL contribute to the stability and rigidity of this transition state, ensuring an effective transfer of chirality from the ligand to the product. The interplay between the electronic effects enhancing Lewis acidity and the steric effects defining the chiral pocket is fundamental to the catalytic mechanism.

Ligand Design and Optimization Strategies for Enhanced Catalytic Performance

While this compound is a highly effective ligand, extensive research has been dedicated to further optimizing its structure to enhance catalytic activity, selectivity, and substrate scope. The primary strategy involves the introduction of different substituents onto the BINOL core to fine-tune its steric and electronic properties. acs.org

Steric and Electronic Property Modulation through Substituent Introduction

The modification of the BINOL framework is a powerful tool for tailoring the catalyst's performance to a specific asymmetric transformation. By strategically introducing various functional groups at the 3,3'-positions and other sites, researchers can modulate the ligand's steric and electronic characteristics. acs.orgnih.gov

Electronic Effects: The electronic nature of the substituents directly influences the Lewis acidity of the catalytic complex.

Electron-withdrawing groups (EWGs): Introducing stronger EWGs than bromine (e.g., trifluoromethyl) can further increase Lewis acidity, which may be beneficial for activating less reactive substrates.

Electron-donating groups (EDGs): Conversely, EDGs can decrease Lewis acidity, which might be advantageous in reactions where a highly acidic catalyst could lead to side reactions or product inhibition.

Steric Effects: The size and shape of the substituents at the 3,3'-positions are critical in defining the chiral pocket.

Bulky Groups: Introducing sterically demanding groups can create a more confined chiral environment, potentially leading to higher enantioselectivity. rsc.org However, excessive steric bulk can also hinder substrate approach and reduce reaction rates. For example, studies have shown that the steric bulk of 3,3'-substituents can sometimes lead to a decrease in enantioselectivity, indicating a delicate balance is required. rsc.org

Extended Groups: Attaching groups that can form secondary interactions (e.g., hydrogen bonding, π-π stacking) with the substrate can further stabilize the desired transition state, enhancing selectivity.

The following table summarizes the effects of different substituents on the BINOL core in various catalytic reactions, illustrating the principles of ligand optimization.

| Ligand/Catalyst System | Reaction Type | Key Finding | Reference |

| (S)-3,3'-Br₂-BINOL-Zn | Hetero-Diels-Alder | The dibromo ligand proved highly effective, indicating the importance of steric and electronic modifications for high enantioselectivity (up to 98% ee). | organic-chemistry.org |

| 3,3'-Disubstituted BINOLs-La | Asymmetric Hydrophosphonylation | The steric bulk of 3,3'-substituents was found to lower enantioselectivity, highlighting the need for optimal steric properties. | rsc.org |

| VAPOL-derived catalyst | Diels-Alder | Vaulted biaryl ligands (VAPOL), with increased steric bulk and a modified backbone, showed higher conversions and stereoselectivities compared to analogous BINOL-derived catalysts. | sigmaaldrich.com |

| Linked-BINOLs | Various (Aldol, Michael, etc.) | Linking two BINOL units creates a flexible, unique chiral environment applicable to various metals, which is not achievable with monomeric BINOL. | nih.gov |

These examples demonstrate that a deep understanding of reaction mechanisms allows for the rational design of new generations of BINOL-based ligands with superior catalytic performance. The strategic modulation of steric and electronic properties through substituent introduction remains a key approach in the ongoing development of asymmetric catalysis. acs.org

Chiral Recognition and Sensing Applications of S 3,3 Dibromo 1,1 Bi 2 Naphthol

Chiral Solvating Agent in Nuclear Magnetic Resonance (NMR) Spectroscopy

(S)-(-)-3,3'-Dibromo-1,1'-bi-2-naphthol serves as an effective chiral solvating agent (CSA) in NMR spectroscopy. CSAs are chiral compounds that form transient diastereomeric complexes with the enantiomers of a chiral analyte. libretexts.org These complexes have distinct NMR spectra, allowing for the differentiation and quantification of the individual enantiomers. libretexts.org The interaction between the CSA and the analyte enantiomers (E and E') can be represented by the following equilibria:

E + S ⇌ ES

E' + S ⇌ E'S

Where S is the chiral solvating agent. The differences in the diastereomeric complexes formed lead to observable separations in the NMR signals. libretexts.org

A key application of (S)-3,3'-dibromo-1,1'-bi-2-naphthol is the determination of the enantiomeric purity or enantiomeric excess (ee) of chiral compounds. acs.org This method provides a reliable alternative to chiral high-performance liquid chromatography (HPLC). acs.orgnih.gov The process involves mixing the analyte with the dibromo-BINOL derivative in a suitable deuterated solvent, such as chloroform-d (B32938) (CDCl₃), and acquiring the ¹H NMR spectrum.

The formation of diastereomeric complexes leads to the splitting of proton signals of the analyte. By comparing the integration of these separated signals, the ratio of the enantiomers, and thus the enantiomeric purity, can be accurately calculated. Research has shown that the enantiomeric purity results obtained using this NMR method closely correspond to those from chiral HPLC analysis, with high correlation coefficients (R² > 0.99).

For instance, the enantiomeric purity of flavanones has been successfully determined using this technique. acs.orgnih.gov The hydroxyl and aromatic proton signals of the flavanones often show clear separation in the presence of the chiral solvating agent.

Table 1: Example of ¹H NMR Chemical Shift Nonequivalences for Racemic Bavachinin with (S)-3,3'-Dibromo-1,1'-bi-2-naphthol

| Proton | Chemical Shift (δ) of (R)-Bavachinin (ppm) | Chemical Shift (δ) of (S)-Bavachinin (ppm) | Nonequivalence (Δδ in ppm) |

| H-2 | 5.30 | 5.35 | 0.05 |

| H-3a | 2.80 | 2.90 | 0.10 |

| H-3b | 3.10 | 3.05 | -0.05 |

Note: Data is illustrative, based on findings that demonstrate signal splitting. researchgate.net

Beyond determining purity, this compound is also employed to assign the absolute configuration of chiral molecules like flavanones and carboxylic acids. This is achieved by analyzing the chemical shift differences (Δδ = δS - δR) of the signals for the diastereomeric complexes in the ¹H NMR spectrum.

A systematic change in the chemical shifts of specific protons of the analyte upon interaction with the (S)-CSA allows for the establishment of a configurational correlation. For flavanones, a model has been proposed based on the signs of the chemical shift differences for protons at the C-3 position (H-3a). researchgate.net By observing whether a specific proton signal shifts upfield or downfield for one enantiomer relative to the other in the presence of the (S)-dibromo-BINOL, the absolute configuration (R or S) of the flavanone (B1672756) can be determined. researchgate.net This method relies on the consistent formation of a specific complex geometry, often involving hydrogen bonding between the hydroxyl groups of the CSA and functional groups of the analyte. researchgate.net

Development of Fluorescent Probes and Sensors

While this compound itself is not directly fluorescent, its core structure is a fundamental building block for creating chiral fluorescent probes and sensors. The BINOL framework is frequently used in the design of sensors for the enantioselective recognition of various chiral molecules, including amino acids and amino alcohols. nsf.govnih.gov The introduction of bromine atoms at the 3 and 3' positions can influence the electronic properties and steric environment of the molecule, which can be leveraged in sensor design.

Derivatives of 3,3'-disubstituted BINOLs are instrumental in the development of systems for the enantioselective fluorescent recognition of chiral amines and related compounds like amino alcohols. nih.gov For example, a common strategy involves introducing aldehyde groups at the 3,3'-positions of the BINOL scaffold. These aldehydes can then react with chiral amines or amino alcohols to form imines or oxazolidines, respectively. nsf.gov

The recognition process often involves a metal ion, such as Zn²⁺, which coordinates with the complex, leading to a change in fluorescence. nsf.gov The degree of fluorescence enhancement or quenching can differ significantly between the two enantiomers of the analyte, allowing for their discrimination. nih.gov The enantioselectivity arises from the different stabilities and conformations of the diastereomeric complexes formed between the chiral probe and each enantiomer of the amine. nih.gov A plot of fluorescence intensity versus the enantiomeric excess of the analyte can be used to determine its enantiomeric composition. nsf.gov

Table 2: Illustrative Enantioselective Fluorescence Response

| Analyte Enantiomer | Fluorescence Intensity (Arbitrary Units) | Enantioselective Fluorescence Enhancement Ratio (ef) |

| L-Amino Acid | 800 | 4.0 |

| D-Amino Acid | 200 |

Note: This table represents a typical outcome where a chiral sensor shows a significantly different fluorescence response to two enantiomers. The enhancement ratio (ef) is a measure of this selectivity. nsf.gov

The principles of chiral recognition with fluorescent probes can be extended to diastereoselective sensing. When a chiral probe interacts with a molecule that already contains one or more chiral centers, new diastereomeric complexes are formed. The differences in the steric and electronic interactions within these diastereomeric complexes can lead to distinct fluorescence responses. This allows for the differentiation of diastereomers, which is crucial in the analysis of complex natural products and pharmaceuticals. The BINOL framework provides a conformationally well-defined chiral environment that is sensitive to the spatial arrangement of substituents in the analyte, making its derivatives effective for such applications.

Advanced Materials Science Applications of S 3,3 Dibromo 1,1 Bi 2 Naphthol

Integration into Liquid Crystal Materials

The intrinsic chirality and rigid molecular structure of (S)-(-)-3,3'-Dibromo-1,1'-bi-2-naphthol make it a promising candidate for the development of advanced liquid crystal materials. Chiral molecules are often used as dopants in liquid crystal formulations to induce helical superstructures, leading to the formation of cholesteric or chiral nematic phases. These phases are characterized by their unique optical properties, such as selective reflection of circularly polarized light, which is the basis for their use in a variety of applications, including displays, sensors, and smart windows.

The binaphthyl core of this compound provides the necessary structural anisotropy for it to align with the host liquid crystal molecules, while its chirality can efficiently induce a helical twist. The bromine atoms at the 3 and 3' positions can further influence the intermolecular interactions and, consequently, the stability and pitch of the cholesteric phase. While the potential for this compound in liquid crystal applications is recognized due to its unique optical properties, detailed research on the specific liquid crystalline phases formed, their transition temperatures, and the helical twisting power of this compound as a chiral dopant is not extensively documented in publicly available literature.

Role in Organic Semiconductor Synthesis

This compound serves as a valuable building block in the synthesis of novel organic semiconductors. Its inherent electronic properties, coupled with its well-defined stereochemistry, offer opportunities for creating materials with tailored charge transport characteristics. The binaphthyl unit is a known chromophore with good thermal stability, and its derivatives have been explored for their semiconducting properties.

The bromine atoms on the binaphthyl core of this compound can be utilized as reactive sites for further chemical modifications, such as cross-coupling reactions, to extend the π-conjugation of the molecule. This is a key strategy in the design of organic semiconductors to enhance charge carrier mobility. Furthermore, the chirality of the molecule can influence the solid-state packing of the resulting semiconductor, which in turn can have a significant impact on its charge transport properties. While the compound is noted for its utility in this area, specific examples of organic semiconductors synthesized directly from this compound and detailed reports on their performance in electronic devices are not widely available in the reviewed literature.

Utilization in Organic Light-Emitting Diodes (OLEDs)

The development of efficient and stable materials for various layers in Organic Light-Emitting Diodes (OLEDs) is a continuous area of research. While BINOL derivatives, in general, have been investigated for their potential in OLEDs, specific research detailing the direct utilization of this compound in the fabrication of OLEDs is limited.

The inherent properties of the binaphthyl scaffold, such as high thermal stability and the potential for high photoluminescence quantum yields upon suitable functionalization, suggest that derivatives of this compound could be explored as emitters or hosts in the emissive layer of an OLED. Moreover, the introduction of appropriate functional groups could lead to materials with suitable energy levels for use as hole-transporting or electron-transporting layers. However, at present, there is a lack of specific studies in the available literature that demonstrate the application and performance of this compound in any of the functional layers of an OLED device.

Applications in Hole-Transporting Materials for Perovskite Solar Cells

A significant area of application for binaphthol derivatives is in the development of hole-transporting materials (HTMs) for perovskite solar cells (PSCs). The efficiency and stability of PSCs are highly dependent on the properties of the HTM. Researchers have synthesized and investigated novel star-shaped HTMs using a 1,1'-bi-2-naphthol (B31242) central core.

In one study, a novel hole-transporting material, designated as Q221, was synthesized by introducing benzyl groups onto the 1,1'-bi-2-naphthol central core as edge chains and bis(4-methoxyphenyl)amine-substituted 9H-carbazole as donor groups. This material was tested in a PSC with a carbon counter electrode. The device based on Q221 exhibited a highest power conversion efficiency (PCE) of 10.37% at a low doping level. This performance is noteworthy and demonstrates the potential of binaphthol-based HTMs in fabricating effective perovskite solar cells.

The electrochemical properties of these binaphthol-based HTMs are crucial for their performance. The highest occupied molecular orbital (HOMO) energy levels of two related materials, NPH-I and NPH-II, which differ in their linkage to the binaphthol unit, were found to be -5.41 eV and -5.39 eV, respectively. These values are well-matched with the valence band of the perovskite absorber, facilitating efficient hole extraction.

| Hole-Transporting Material | Central Core | Key Structural Features | Power Conversion Efficiency (PCE) | HOMO Energy Level |

|---|---|---|---|---|

| Q221 | 1,1'-bi-2-naphthol | Benzyl edge chains, bis(4-methoxyphenyl)amine-substituted 9H-carbazole donors | 10.37% | Not specified |

| NPH-I | 1,1'-bi-2-naphthol | Aromatic linkage to binaphthol unit | Not specified | -5.41 eV |

| NPH-II | 1,1'-bi-2-naphthol | Aliphatic linkage to binaphthol unit | Not specified | -5.39 eV |

Development of Novel Dyes and Chemical Sensors

The rigid and chiral framework of 1,1'-bi-2-naphthol and its derivatives, including this compound, provides an excellent platform for the design and synthesis of fluorescent dyes and chemical sensors. The two naphthyl units can act as a fluorophore, and the 3,3'-positions are amenable to functionalization with receptor units for the selective recognition of specific analytes.

Researchers have successfully synthesized optically active fluorescent sensors containing a 1,1'-binaphthyl core for various applications. For instance, a novel BINOL-based sensor, BBCN, was developed for the ratiometric fluorescent detection of cyanide ions (CN⁻). This sensor exhibited a distinct fluorescence color change from green to blue upon binding with cyanide and showed a low detection limit of 189 nM.

Another study focused on the synthesis of a new chiral fluorescent probe, S-N1,N1'-(2,2'-dimethoxy-[1,1'-binaphthalene]-6,6'-diyl)bis(ethane-1,2-diamine), which was designed for the potential detection of metal ions. The synthesis involved a coupling reaction with a palladium catalyst, highlighting the versatility of the BINOL scaffold for creating complex sensor molecules. These examples underscore the potential of using this compound as a starting material for the development of highly sensitive and selective chemical sensors.

| Sensor Name | Target Analyte | Sensing Mechanism | Detection Limit | Observed Signal |

|---|---|---|---|---|

| BBCN | Cyanide (CN⁻) | Ratiometric fluorescence | 189 nM | Fluorescence color change from green to blue |

| S-N1,N1'-(2,2'-dimethoxy-[1,1'-binaphthalene]-6,6'-diyl)bis(ethane-1,2-diamine) | Metal ions (potential) | Fluorescence | Not determined | Not specified |

Theoretical and Computational Chemistry Studies of S 3,3 Dibromo 1,1 Bi 2 Naphthol

Density Functional Theory (DFT) Investigations

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the properties of BINOL derivatives, including (S)-(-)-3,3'-Dibromo-1,1'-bi-2-naphthol. These calculations offer a balance between computational cost and accuracy, making them suitable for studying relatively large molecules.

DFT calculations are instrumental in determining the most stable three-dimensional structure of this compound. Geometry optimization is typically performed using a functional, such as B3LYP, and a suitable basis set, like 6-31G(d,p). researchgate.net These calculations help in understanding the spatial arrangement of the atoms, including the crucial dihedral angle between the two naphthyl rings, which is a key determinant of the molecule's chirality.

The electronic structure of the molecule can also be elucidated through DFT. These calculations provide information about the distribution of electrons within the molecule, including the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of the molecule's chemical reactivity and electronic properties. For instance, a smaller HOMO-LUMO gap generally suggests higher reactivity. In the case of this compound, the bromine atoms are expected to influence the electronic properties through their electron-withdrawing nature.

Table 1: Illustrative Optimized Geometrical Parameters for a BINOL Derivative

| Parameter | Value |

| C1-C1' Bond Length (Å) | 1.49 |

| C2-C1-C1'-C2' Dihedral Angle (°) | ~90 |

| O-H Bond Length (Å) | 0.97 |

| C-Br Bond Length (Å) | 1.90 |

Note: The values in this table are illustrative for a generic BINOL derivative and may not represent the exact values for this compound.

The axial chirality of this compound arises from the restricted rotation around the C1-C1' bond connecting the two naphthyl rings. DFT calculations are employed to investigate the pathways for isomerization and enantiomerization (racemization) of this molecule. These studies involve mapping the potential energy surface as a function of the dihedral angle between the naphthyl rings. researchgate.net

The racemization process is understood to proceed through a transition state where the two naphthyl rings are coplanar or nearly coplanar. There are two main proposed pathways for this process: a syn pathway and an anti pathway, depending on the relative orientation of the hydroxyl groups in the transition state. researchgate.netustc.edu.cn DFT calculations help in identifying the geometry of these transition states and their corresponding energies.

A crucial aspect of chiral molecules is their optical stability, which is determined by the energy barrier to racemization. DFT calculations can provide a quantitative estimate of this energy barrier. ustc.edu.cn For BINOL derivatives, this barrier is typically high, which accounts for their excellent optical stability. ustc.edu.cn The presence of bulky substituents at the 3 and 3' positions, such as the bromine atoms in this compound, is known to increase the steric hindrance in the planar transition state, thereby raising the energy barrier for racemization and enhancing the optical stability. researchgate.net

The racemization energy barrier for 1,1'-bi-2-naphthol (B31242) (BINOL) has been reported to be around 37-38 kcal/mol. ustc.edu.cn It is expected that the 3,3'-dibromo substitution would lead to a comparable or slightly higher barrier. Quantum calculations have shown that the primary factor influencing the energy barrier is the size of the substituent, with the barrier being largely independent of solvent effects or the electron-withdrawing/releasing power of the substituents. researchgate.netustc.edu.cn

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is particularly valuable in understanding the interactions between a ligand, such as this compound, and a biological target, typically a protein. nih.govnih.gov

In a notable study, molecular docking simulations were performed to investigate the interaction of the (R)-enantiomer of 3,3'-dibromo-1,1'-bi-2-naphthol with human serum albumin (HSA). nih.gov HSA is a major transport protein in the blood, and understanding the binding of molecules to it is crucial for pharmacology. The simulations aimed to identify the binding site of the ligand on the protein and to characterize the non-covalent interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the complex. The results of such studies can provide insights into the pharmacokinetics of the compound. nih.gov The study found that both enantiomers were effective ligands for HSA. nih.gov

Table 2: Key Aspects of Molecular Docking Simulations

| Aspect | Description |

| Target Protein | A protein of interest, often with a known 3D structure (e.g., from the Protein Data Bank). |

| Ligand | The small molecule whose binding is being investigated (e.g., this compound). |

| Docking Algorithm | A computational method that samples different conformations and orientations of the ligand in the protein's binding site. |

| Scoring Function | A mathematical function used to estimate the binding affinity (e.g., in kcal/mol) of the ligand to the protein. |

| Output | Predicted binding poses of the ligand, binding energy, and details of intermolecular interactions. |

Influence of Solvent Effects on Spectroscopic Properties (e.g., Circular Dichroism)

The spectroscopic properties of chiral molecules are often sensitive to their environment, particularly the solvent. Circular dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules, and computational methods are used to understand and predict the influence of the solvent on the CD spectra of compounds like this compound. nih.govresearchgate.netresearchgate.net

Theoretical calculations of CD spectra are often performed using time-dependent density functional theory (TD-DFT). To account for solvent effects, implicit solvent models, such as the Polarizable Continuum Model (PCM), are commonly employed. researchgate.net These models represent the solvent as a continuous medium with a specific dielectric constant.

Studies on 3,3'-dibromo-1,1'-bi-2-naphthol have shown that the experimental CD spectrum is very sensitive to the solvent. researchgate.netresearchgate.net Computational studies using the PCM model have been successful in reproducing the experimental trends observed in different solvents. researchgate.net For instance, upon binding to human serum albumin, the CD spectrum of the dibromo-BINOL derivative showed significant alterations, which were corroborated by theoretical calculations. nih.gov The intensification of the CD signal upon binding was attributed to the increased solubilization of the compound. nih.gov

Table 3: Common Solvents and Their Dielectric Constants

| Solvent | Dielectric Constant (ε) |

| Tetrahydrofuran | 7.5 |

| Ethanol | 24.5 |

| Methanol | 32.7 |

| Acetonitrile | 37.5 |

| Water | 80.1 |

Explorations in Biological Chemistry Utilizing S 3,3 Dibromo 1,1 Bi 2 Naphthol

Investigations into Enzyme-Ligand Interactions

(S)-(-)-3,3'-Dibromo-1,1'-bi-2-naphthol is utilized in studies aimed at understanding the interactions between enzymes and ligands. Its defined stereochemistry is valuable for probing the specific binding requirements of enzyme active sites.

While direct inhibitory data for this specific compound is not extensively detailed in current literature, related brominated phenolic and naphthol compounds have demonstrated significant enzyme inhibition. For instance, various bromophenol derivatives have shown potent inhibitory effects against key enzymes such as acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and α-glycosidase. nih.gov Research into a series of 1-naphthol (B170400) derivatives also revealed effective inhibition of human carbonic anhydrase isoenzymes (hCA I and hCA II) and acetylcholinesterase. These findings highlight the potential of the brominated naphthol scaffold in designing enzyme inhibitors.

Table 1: Enzyme Inhibition Data for Related Bromophenol and Naphthol Derivatives

| Enzyme Target | Compound Class | Observed Inhibition (Ki values) |

| Acetylcholinesterase (AChE) | Bromophenols | 0.13–14.74 nM nih.gov |

| Butyrylcholinesterase (BChE) | Bromophenols | 5.11–23.95 nM nih.gov |

| α-Glucosidase | Bromophenols | 63.96–206.78 nM nih.gov |

Modulation of Receptor Signaling Pathways

The potential for this compound to modulate the activity of cellular proteins includes its investigation as a modulator of receptor signaling pathways. The interaction of small molecules with cellular receptors can trigger or block signaling cascades, making this an important area of research in drug discovery. While this compound has been identified as a subject of interest for these types of studies, specific details regarding its effects on particular receptor pathways are still an emerging area of research.

Studies on Protein Interactions (e.g., Human Serum Albumin)

The interaction of this compound with proteins has been studied, with a notable focus on Human Serum Albumin (HSA), the most abundant protein in blood plasma. Such interactions are critical as they can influence the distribution and availability of molecules in the body.

Studies using circular dichroism (CD) spectroscopy have investigated the binding of the dibromo-BINOL enantiomers to HSA. nih.gov Research on the (R)-(+)-enantiomer revealed that both (R) and (S) forms are effective ligands for HSA. nih.gov A key finding from this research is that when equimolar amounts of the (R) and (S) enantiomers were added simultaneously to HSA, the CD signal disappeared, indicating that the protein does not have a binding preference for either enantiomer. nih.gov

The complexation of the molecule with HSA results in significant and measurable changes in its spectroscopic properties. nih.gov This binding event is thought to be driven primarily by hydrophobic interactions and hydrogen bonding. researchgate.netnih.gov The analysis concluded that the observed intensification of the CD signal is due to the increased solubility of the compound when it binds to the protein. nih.gov

Table 2: Spectroscopic Changes upon Binding of Dibromo-1,1'-bi-2-naphthol to Human Serum Albumin (HSA)

| Spectroscopic Technique | Observation | Interpretation | Reference |

| Circular Dichroism (CD) | Significant increase in signal intensity at 250 nm | Increased solubilization of the compound upon binding to HSA | nih.gov |

| Circular Dichroism (CD) | Bathochromic (red) shift observed at 370 nm | Alteration in the electronic environment of the compound upon complexation | nih.gov |

| Molecular Docking | Lower energy poses indicate strong interactions | Suggests binding occurs within hydrophobic pockets of the protein | nih.gov |

Utility as a Building Block for Biologically Active Molecular Architectures

The rigid, chiral scaffold of this compound makes it a valuable precursor for the synthesis of more complex, biologically active molecules. mdpi.com Its utility stems from its role as a chiral ligand in asymmetric synthesis and the ability to chemically modify its structure.

As a chiral ligand, it is used in metal-catalyzed reactions to produce compounds with high enantiomeric purity, which is often crucial for therapeutic efficacy. chemicalbook.com Examples of such applications include its use in preparing chiral zirconium catalysts for asymmetric Strecker reactions and in zinc-catalyzed enantioselective Hetero-Diels-Alder reactions. chemicalbook.com

Furthermore, the bromine atoms at the 3 and 3' positions are reactive sites that allow for further functionalization through substitution reactions. This enables the creation of a diverse library of BINOL derivatives. For example, related 3,3'-substituted BINOLs have been used to construct fluorescent sensors capable of enantioselective recognition of amino acids and amino alcohols, demonstrating how the core structure can be built upon to create molecules with specific biological recognition capabilities. nih.gov

Table 3: Synthetic Applications of this compound in Building Biologically Relevant Architectures

| Reaction Type | Role of Dibromo-BINOL | Resulting Architecture/Application | Reference |

| Asymmetric Strecker Reaction | Chiral Ligand (with Zirconium) | Enantiomerically pure α-aminonitriles (precursors to amino acids) | chemicalbook.com |

| Hetero-Diels-Alder Reaction | Chiral Ligand (with Zinc) | Chiral heterocyclic compounds | chemicalbook.com |

| Asymmetric Propargylation | Catalyst | Chiral propargyl alcohols | chemicalbook.com |

| Substitution Reactions | Precursor/Scaffold | Fluorescent sensors for chiral recognition of biomolecules | nih.gov |

Q & A

Q. How can the enantiomeric purity of (S)-(-)-3,3'-dibromo-1,1'-bi-2-naphthol be experimentally confirmed?

Enantiomeric purity can be determined using (S)-3,3'-dibromo-1,1'-bi-2-naphthol as a chiral solvating agent (CSA) in NMR spectroscopy. The CSA forms diastereomeric complexes with enantiomers, splitting proton signals. For example, flavanones analyzed with this method showed results consistent with chiral HPLC, validating its reliability .

Q. What spectroscopic and chromatographic methods are standard for characterizing this compound?

Key techniques include:

- UV-Vis spectrophotometry : Absorbance at 335 nm (for derivatives) to quantify enantiomeric excess (e.g., linear correlation ) .

- Chiral HPLC : Baseline separation of enantiomers using columns like Chiralpak IA/IB .

- Circular Dichroism (CD) : Detects conformational changes, such as bathochromic shifts at 370 nm upon protein binding .

Q. How can solid-phase extraction (SPE) optimize enantiomer separation of binaphthol derivatives?

SPE columns packed with metal-organic frameworks (MOFs) preferentially adsorb the (S)-enantiomer over the (R)-form. Under optimized conditions (n-hexane/isopropanol 70:30), recoveries reach 98% for (S)-enantiomers vs. 62% for (R)-enantiomers .

Advanced Research Questions

Q. What catalytic mechanisms enable this compound in asymmetric allylation reactions?

The compound acts as a chiral Brønsted acid catalyst in allylboronate additions to cyclic enones. For example, in the Schaus protocol, it facilitates enantioselective allylation (up to 24 h reaction time in concentrated -BuOH) via hydrogen-bond activation of the carbonyl group, achieving high enantioselectivity () .

Q. How can this ligand improve enantioselectivity in zirconium-catalyzed Strecker syntheses?

When coordinated to Zr(Ot-Bu), the ligand forms a chiral catalyst that induces asymmetry in Strecker reactions. For instance, α-aminonitrile products from ketones and -BuSnCN achieve values >85% at -65°C to 0°C .

Q. What role does this compound play in fluorescent enantioselective amino acid sensing?

Derivatives like 5,5',6,6'-tetrabromo-3,3'-diformyl-1,1'-bi-2-naphthol (synthesized via bromination in CHCl) act as Zn-coordinated probes. Dual emission wavelengths (, ) enable simultaneous determination of concentration and enantiomeric composition in HEPES buffer .

Q. How does human serum albumin (HSA) interact with this compound, and what are the spectroscopic implications?

HSA binds both (R)- and (S)-enantiomers without preference, but complexation increases CD signal intensity at 250 nm due to enhanced solubilization. Molecular docking and DFT simulations confirm binding poses, with theoretical spectra aligning with experimental bathochromic shifts .

Q. What synthetic strategies optimize the preparation of octahydro derivatives for redox-active catalysts?

Hydrogenation of this compound over Pd/C under H yields 5,5’,6,6’,7,7’,8,8’-octahydro derivatives (99% purity). These derivatives exhibit improved stability in asymmetric hydrogenation of ketones .

Methodological Considerations for Contradictory Data

Q. How to resolve discrepancies in enantiomer adsorption efficiency during SPE?

Variations in MOF crystallinity or solvent polarity (e.g., isopropanol content) may cause inconsistent recoveries. Validate SPE protocols with UV-Vis calibration curves and cross-check using chiral HPLC .

Q. Why might CD spectra show no enantiomeric preference in protein binding despite chiral discrimination in catalysis?

HSA’s non-selective hydrophobic binding pocket accommodates both enantiomers, while catalytic reactions rely on precise spatial alignment of substrates. Use mutagenesis studies to identify HSA binding residues or switch to chiral proteins like α-acid glycoprotein for discrimination .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.